molecular formula C8H8Cl2N4 B3390736 1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)- CAS No. 1211580-39-0

1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-

Cat. No. B3390736
CAS RN: 1211580-39-0
M. Wt: 231.08 g/mol
InChI Key: HJCVCIYLKUNPOS-UHFFFAOYSA-N
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Description

“1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to have anti-proliferative activities against certain cancer cells .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . The reaction mixture is heated under reflux for several hours, after which the solvent is evaporated under reduced pressure .


Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl2N4 . Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The compound has been found to exhibit significant inhibitory activity, as indicated by its IC50 values . This suggests that it may interact with certain biological targets to inhibit their activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.00 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 54.5 Ų .

Mechanism of Action

The compound has been found to act as an inhibitor of the epidermal growth factor receptor (EGFR) . It has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells . It has also been found to induce apoptosis and arrest the cell cycle at S and G2/M phases .

Safety and Hazards

The compound is associated with certain hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Future Directions

The compound’s potential as an anticancer agent targeting EGFR is a promising area of future research . Its structure-activity relationship and the diversity of its modifications could be further explored to develop new strategies for cancer treatment .

properties

IUPAC Name

4,6-dichloro-3-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-3(2)5-4-6(9)11-8(10)12-7(4)14-13-5/h3H,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCVCIYLKUNPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188088
Record name 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211580-39-0
Record name 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211580-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-3-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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